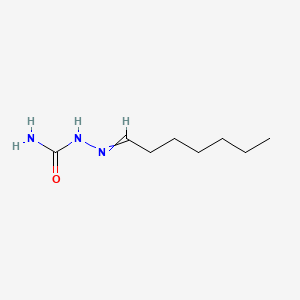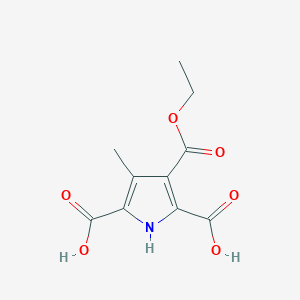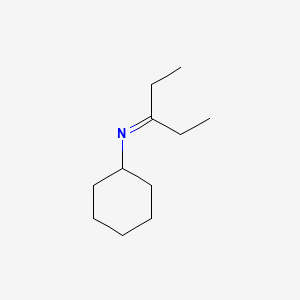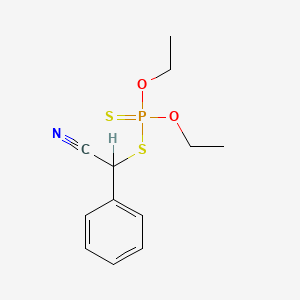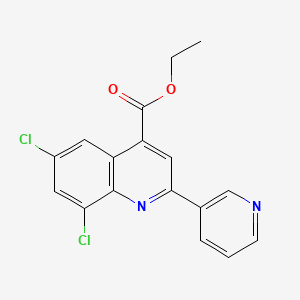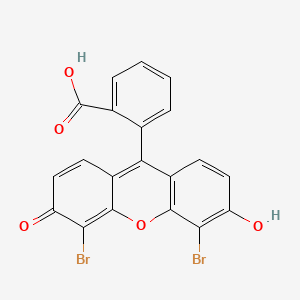![molecular formula C23H25ClN2O B14723937 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol CAS No. 6310-63-0](/img/structure/B14723937.png)
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly under mild conditions, producing the desired compound in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a photosensitizer in photochemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol involves its interaction with molecular targets through its tertiary amino and phenolic hydroxyl groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways . The compound’s ability to act as a photosensitizer is particularly noteworthy, as it can absorb light and transfer energy to other molecules, facilitating photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: A related compound with similar structural features but without the chlorophenol group.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Another similar compound with a hydroxyl group instead of a chlorophenol group.
Uniqueness
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol is unique due to the presence of the chlorophenol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorophenol functionality is advantageous .
Properties
CAS No. |
6310-63-0 |
|---|---|
Molecular Formula |
C23H25ClN2O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H25ClN2O/c1-25(2)19-10-5-16(6-11-19)23(21-15-18(24)9-14-22(21)27)17-7-12-20(13-8-17)26(3)4/h5-15,23,27H,1-4H3 |
InChI Key |
GNAGPLJSQBXRID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
